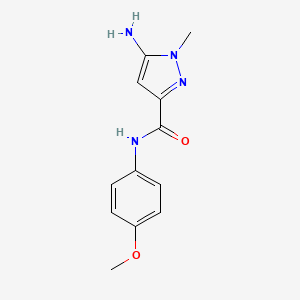
5-amino-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, a methoxyphenyl group, and a carboxamide group attached to the pyrazole ring. Pyrazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 5-amino-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide with hydrazine hydrate in ethanol. This reaction yields the desired compound with good efficiency . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
5-amino-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitro derivatives, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Scientific Research Applications
This compound has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology, it has shown promise as an inhibitor of specific enzymes and receptors, making it a potential candidate for drug development. In medicine, it has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. Additionally, in the industry, it can be used in the development of new materials and as a building block for the synthesis of other pyrazole derivatives .
Mechanism of Action
The mechanism of action of 5-amino-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases and enzymes, thereby modulating various cellular processes. The compound’s ability to bind to these targets is influenced by its structural features, such as the presence of the amino and methoxyphenyl groups, which facilitate interactions with the active sites of the target proteins .
Comparison with Similar Compounds
When compared to other similar compounds, 5-amino-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups and its specific biological activities. Similar compounds include other pyrazole derivatives with different substituents, such as 5-amino-N-phenyl-1H-pyrazole-4-carboxamide and 5-amino-1-methyl-1H-pyrazole-4-carboxamide. These compounds share the pyrazole core structure but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C12H14N4O2 |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
5-amino-N-(4-methoxyphenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H14N4O2/c1-16-11(13)7-10(15-16)12(17)14-8-3-5-9(18-2)6-4-8/h3-7H,13H2,1-2H3,(H,14,17) |
InChI Key |
GJIFSQYCWAYVBM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11745186.png)
![2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B11745192.png)
![5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11745205.png)
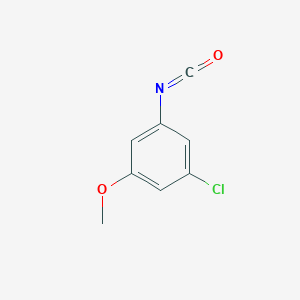

![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11745218.png)
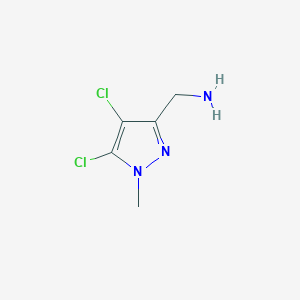
![1-cyclopentyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11745226.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11745235.png)
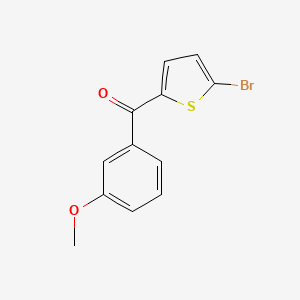
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11745241.png)
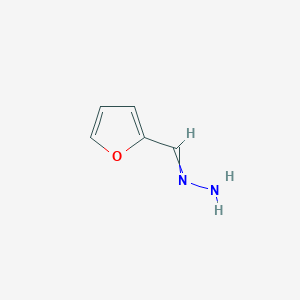
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3,5-difluorophenyl)methyl]amine](/img/structure/B11745256.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745265.png)
